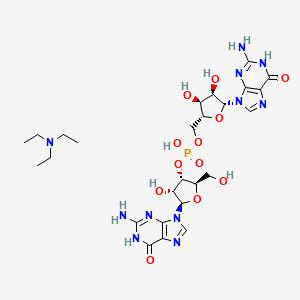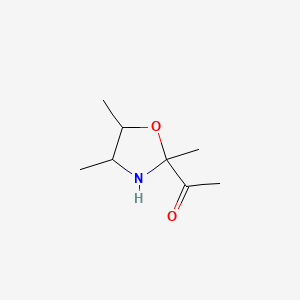
1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is a heterocyclic organic compound featuring an oxazolidine ring. This compound is notable for its unique structure, which includes three methyl groups and an ethanone moiety. It is used in various scientific and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-methyl-1-propanol with acetone under acidic conditions to form the oxazolidine ring. The reaction is usually carried out at room temperature and monitored using techniques such as NMR and IR spectroscopy .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
化学反应分析
Types of Reactions: 1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products:
科学研究应用
1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals with oxazolidinone cores.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
作用机制
The mechanism by which 1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved .
相似化合物的比较
- 2,2,5-Trimethyl-1,3-oxazolidin-3-one
- 2,4,4-Trimethyl-1,3-oxazolidine
- 2,2,3-Trimethyl-1,3-oxazolidin-5-yl-butane-1,2,3,4-tetrol
Uniqueness: 1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
1-(2,4,5-trimethyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-5-6(2)11-8(4,9-5)7(3)10/h5-6,9H,1-4H3 |
InChI 键 |
KNMWKVXPKRUOMM-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(N1)(C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


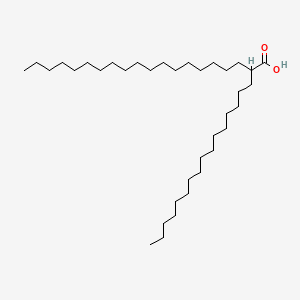
![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)

![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)


![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
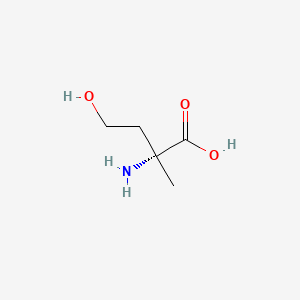
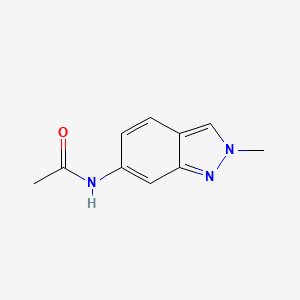

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
